molecular formula C16H14BrNO4 B2486960 2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid CAS No. 301693-79-8

2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid

Cat. No. B2486960
CAS RN: 301693-79-8
M. Wt: 364.195
InChI Key: PGLZNEUYNMYWJS-UHFFFAOYSA-N
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Description

“2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid” is a chemical compound with the linear formula C16H14BrNO4 . It has a molecular weight of 364.198 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Ion Channel Modulation

CBA has been investigated for its effects on ion channels, particularly the TMEM206 channel. TMEM206 is functionally expressed in colorectal cancer cell lines . CBA acts as a small molecule inhibitor of TMEM206, effectively reducing its activity. This inhibition could have implications for cellular homeostasis, signaling, and cell death pathways.

Benzylic Position Chemistry

CBA’s chemical structure includes a benzylic position, which can undergo interesting reactions. For instance, oxidation of the alkyl side chain can lead to the formation of a carboxylic acid functional group . Researchers may explore these chemical transformations for drug design or synthetic purposes.

Drug Scaffold Development

Despite its limitations at pH 6.0, CBA remains a promising scaffold for drug development. Medicinal chemists can modify its structure to enhance efficacy, selectivity, and pharmacokinetic properties. By leveraging CBA’s unique features, researchers aim to create novel compounds for various therapeutic applications.

properties

IUPAC Name

2-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-10-6-7-14(12(17)8-10)22-9-15(19)18-13-5-3-2-4-11(13)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLZNEUYNMYWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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